2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one
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Overview
Description
2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring substituted with a benzyl group and a methoxymethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization with methoxymethylene chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can yield reduced oxazole derivatives.
Substitution: The methoxymethylene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce oxazolidinones.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its oxazole ring is a common motif in many bioactive molecules, and modifications of this structure can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In materials science, this compound can be used in the development of new polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-(chloromethylene)oxazol-5(4H)-one
- 2-Benzyl-4-(hydroxymethylene)oxazol-5(4H)-one
- 2-Benzyl-4-(aminomethylene)oxazol-5(4H)-one
Uniqueness
2-Benzyl-4-(methoxymethylene)oxazol-5(4H)-one is unique due to its methoxymethylene group, which imparts distinct reactivity compared to its analogs. This functional group can participate in specific chemical reactions that are not possible with other substituents, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(4E)-2-benzyl-4-(methoxymethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-15-8-10-12(14)16-11(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/b10-8+ |
InChI Key |
FJEFLRCWCMNPCL-CSKARUKUSA-N |
Isomeric SMILES |
CO/C=C/1\C(=O)OC(=N1)CC2=CC=CC=C2 |
Canonical SMILES |
COC=C1C(=O)OC(=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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